

Application Notes: In Vivo Dosing and Administration of **BMS-986365** in Mouse Models

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Compound of Interest

Compound Name: *BMS-986365*

Cat. No.: *B15623205*

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Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule that potently and selectively targets the androgen receptor (AR) for degradation. It functions as a dual-action androgen receptor ligand-directed degrader and antagonist. **BMS-986365** is composed of a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. Preclinical studies in various mouse models of prostate cancer have demonstrated its significant anti-tumor activity, making it a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including models resistant to conventional AR pathway inhibitors like enzalutamide.

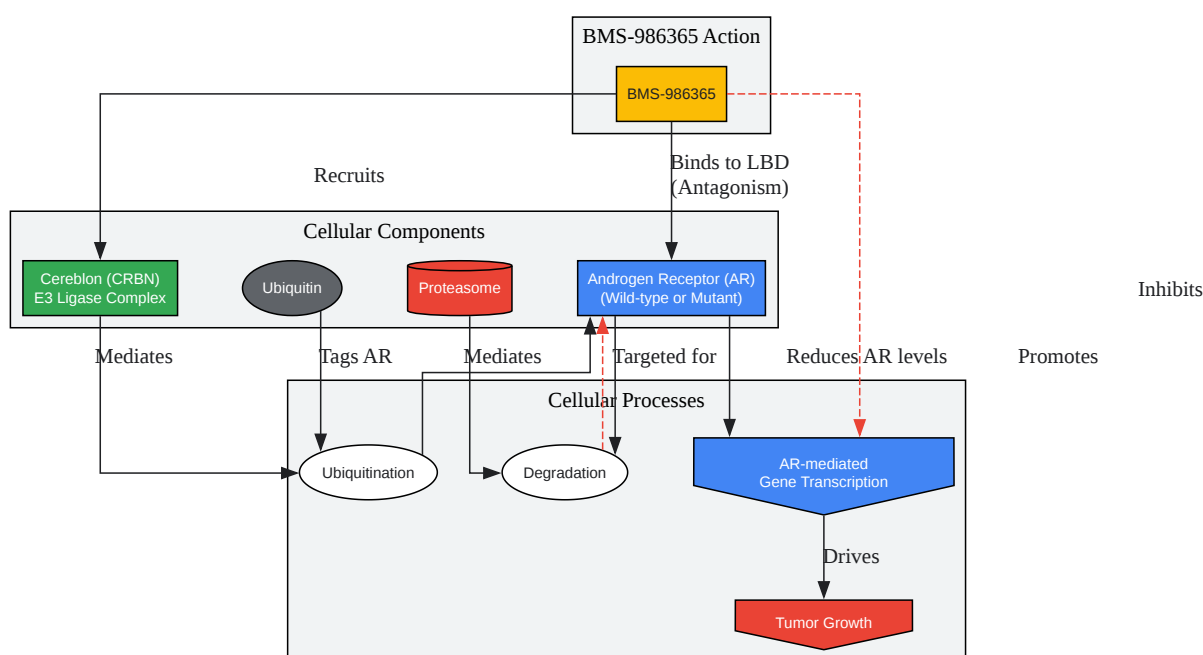
Mechanism of Action

BMS-986365 exerts its anti-tumor effects through a dual mechanism:

- **AR Antagonism:** The molecule competitively binds to the ligand-binding domain of the androgen receptor, inhibiting its transcriptional activity.
- **AR Degradation:** By recruiting the CRL4-CRBN E3 ubiquitin ligase complex to the AR, it tags the receptor for proteasomal degradation, thereby reducing the total cellular levels of both wild-type and mutant forms of the AR.

This dual action allows **BMS-986365** to overcome common resistance mechanisms to AR-targeted therapies, such as AR overexpression and mutations in the ligand-binding domain.

Signaling Pathway



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Caption: Mechanism of action of **BMS-986365**.

In Vivo Efficacy Summary

BMS-986365 has demonstrated robust anti-tumor activity in a variety of preclinical mouse models of prostate cancer, including cell line-derived xenografts (CDX) and patient-derived

xenografts (PDX).

Table 1: Summary of In Vivo Efficacy in Mouse Models

Mouse Model	Tumor Model	Treatment and Dose	Key Findings	Reference
NSG Mice	VCaP Xenograft	30 mg/kg, oral, once daily for 3 days	Significant AR degradation in tumors.	
J/Nu Mice	VCaP Xenograft	Not specified	Inhibition of tumor growth.	
Not specified	Advanced CRPC and therapy-resistant PDX	Not specified	Tumor volume reductions of 63-92%.	
NSG Mice	Enzalutamide-resistant VCaP Xenograft	Not specified	Deep and durable tumor suppression.	

Pharmacokinetics

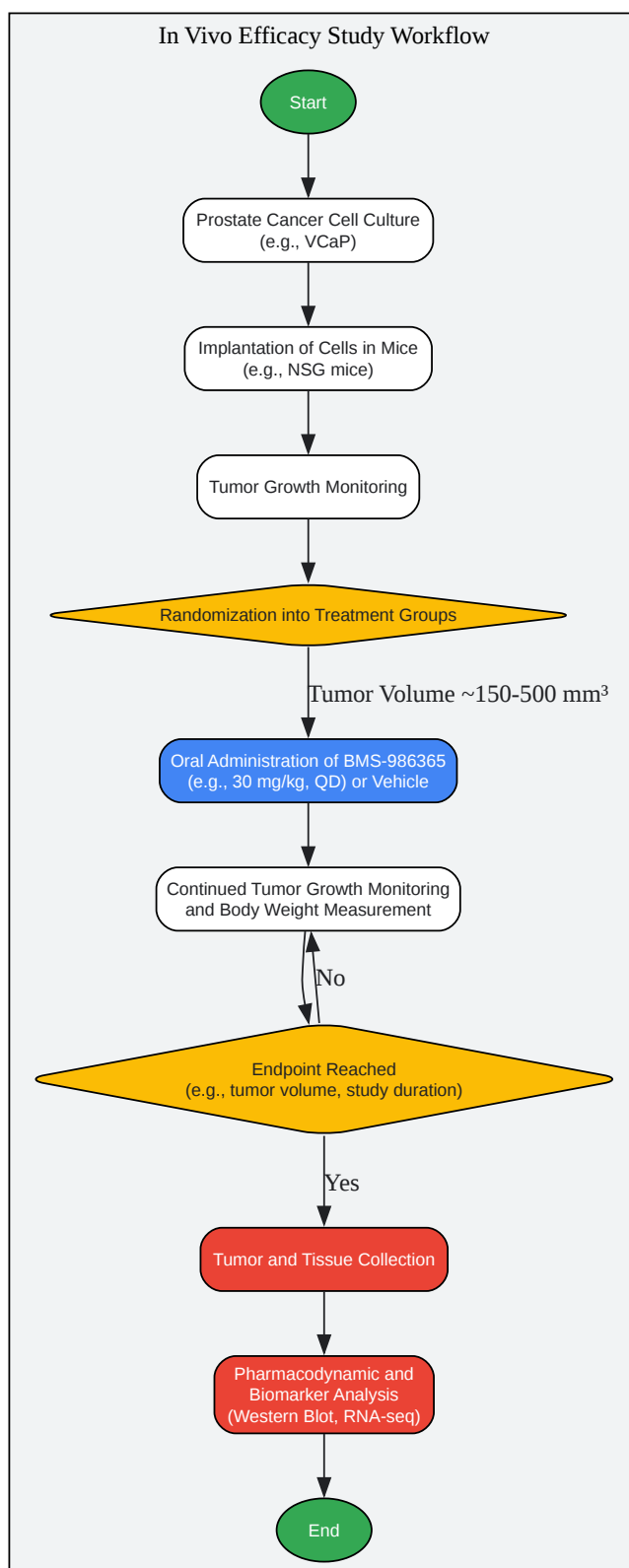
Pharmacokinetic studies in CD1 mice have shown that **BMS-986365** is orally bioavailable.

Table 2: Pharmacokinetic Parameters of **BMS-986365** in CD1 Mice

Parameter	Value	Dosing	Reference
Bioavailability	40%	Oral	
Cmax	0.275 µM	Oral	
Tmax	4.5 hours	Oral	

Protocols

Experimental Workflow for In Vivo Efficacy Studies



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